

Technical Support Center: ENU-Induced Male Sterility in Mice

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Compound of Interest

Compound Name: *N-Ethyl-N-nitrosourea*

Cat. No.: B014183

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling **N-ethyl-N-nitrosourea** (ENU)-induced male sterility in mouse models.

Frequently Asked Questions (FAQs)

Q1: What is ENU, and how does it induce male sterility in mice?

N-ethyl-N-nitrosourea (ENU) is a potent chemical mutagen that acts as an alkylating agent, primarily transferring its ethyl group to DNA.[1][2] It is highly effective in inducing point mutations in the spermatogonial stem cells of male mice.[3][4] This process is random, and the resulting mutations can affect genes essential for spermatogenesis, leading to various male infertility phenotypes.[5][6] Following treatment, mice typically undergo a temporary period of sterility due to the depletion of spermatogenic cells before surviving stem cells repopulate the testes.[2][7]

Q2: How long is the typical sterile period after ENU injection?

After ENU administration, male mice experience a transient sterile period. This period's length can vary depending on the ENU dosage and the mouse strain, but it generally lasts between 10 to 12 weeks.[2][8] During this time, the spermatogonial stem cell population recovers to repopulate the seminiferous tubules.[7] It is crucial to wait for fertility to be restored before setting up breeding pairs to generate G1 offspring.[9]

Q3: What are the common infertility phenotypes observed in ENU-mutagenized mice?

ENU mutagenesis can produce a wide spectrum of male infertility phenotypes, which often model human conditions.[\[10\]](#) Common phenotypes include:

- Azoospermia: Complete absence of sperm in the ejaculate.[\[11\]](#)
- Oligozoospermia: Significantly reduced sperm count.
- Asthenozoospermia: Reduced sperm motility.
- Teratozoospermia: Abnormal sperm morphology.[\[12\]](#)
- Germ Cell Arrest: Spermatogenesis halts at a specific stage, such as meiosis or the round spermatid stage.[\[11\]](#)[\[13\]](#)
- Sertoli Cell-Only (SCO) Syndrome: Complete absence of germ cells in the seminiferous tubules.[\[10\]](#)[\[11\]](#)

Q4: What is the difference between a dominant and a recessive screen for male infertility?

The key difference lies in the breeding strategy used to identify the phenotype.

- Dominant Screen: ENU-treated G0 males are crossed with wild-type females. The resulting G1 offspring are directly screened for infertility phenotypes. This approach is simpler but generally not feasible for identifying male-specific fertility defects, as the affected G1 male would be sterile and unable to produce offspring.[\[3\]](#)
- Recessive Screen: This is the most common and exhaustive method for identifying fertility mutations. It requires a three-generation breeding scheme (G0 -> G1 -> G2 -> G3) to produce G3 males that are homozygous for a recessive mutation.[\[2\]](#)[\[3\]](#)[\[14\]](#) These G3 males are then phenotyped for infertility.[\[14\]](#)

Troubleshooting Guides

Problem 1: My ENU-treated (G0) male has not regained fertility after 12 weeks.

- Question: Why is my G0 male still sterile after the expected recovery period?

- Answer: Several factors could be at play. The ENU dosage might have been too high for the specific mouse strain, leading to irreversible depletion of spermatogonial stem cells.[\[9\]](#) Age and overall health of the mouse at the time of injection can also influence recovery. To confirm sterility, you can perform a trial mating with proven fertile females and check for plugs and subsequent pregnancies. If the male remains sterile for an extended period (e.g., >16 weeks), it is unlikely to recover. It is recommended to treat a cohort of males to ensure some recover fertility.

Problem 2: My G3 male is infertile, but the cause is unclear.

- Question: I have identified an infertile G3 male from my recessive screen. What are the first steps to characterize the phenotype?
- Answer: A systematic approach is required to pinpoint the defect.
 - Confirm Infertility: Perform mating trials with wild-type females for at least three weeks to confirm the male cannot produce offspring.[\[13\]](#)
 - Basic Phenotyping: Measure testis weight, as reduced weight often correlates with severe spermatogenic defects.[\[13\]](#)
 - Sperm Analysis: Collect sperm from the cauda epididymides to assess count, motility, and morphology. This will determine if the issue is with sperm production (azoospermia, oligozoospermia) or function (asthenozoospermia, teratozoospermia).[\[12\]](#)
 - Histological Analysis: Examine cross-sections of the testes to identify the stage of spermatogenic failure, such as meiotic arrest or a Sertoli cell-only phenotype.[\[7\]](#)[\[11\]](#)

Problem 3: Testicular histology shows a complete absence of germ cells.

- Question: The testes of my mutant mouse line exhibit a Sertoli cell-only (SCO) phenotype. What does this indicate?
- Answer: An SCO phenotype indicates a severe defect in the germline, where germ cells are either completely absent from birth or are progressively lost.[\[10\]](#)[\[11\]](#) The mutation likely affects a gene critical for the survival, proliferation, or differentiation of spermatogonial stem

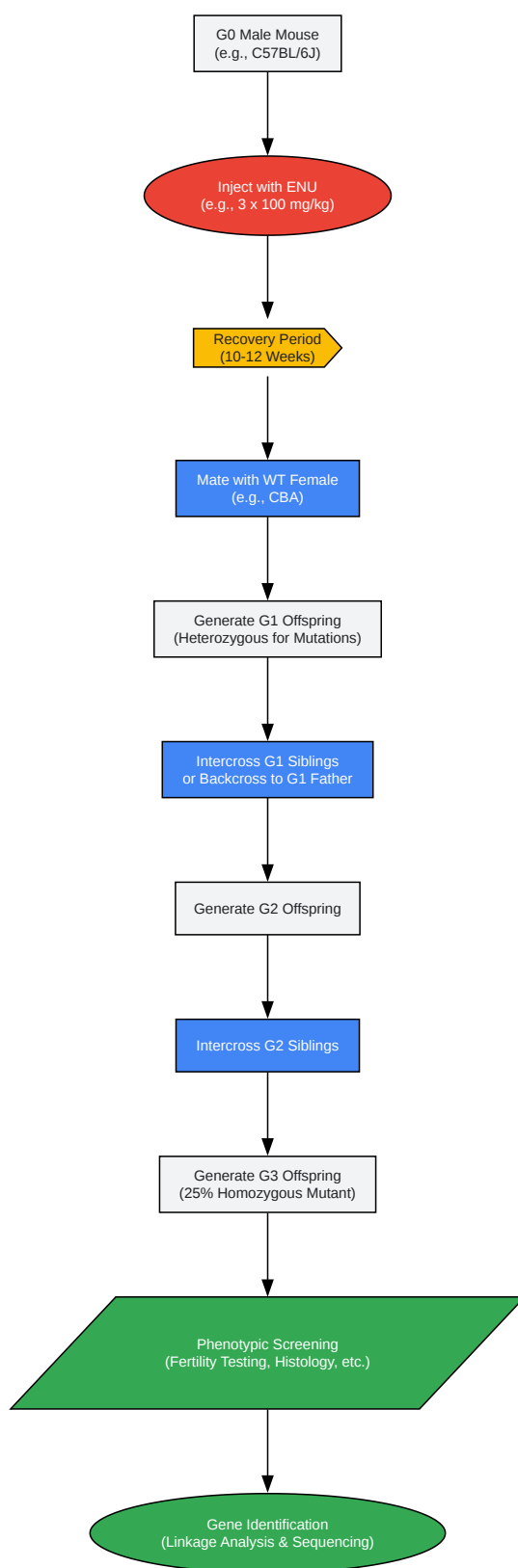
cells. This is a common phenotype in ENU screens and represents a valuable model for studying the earliest stages of spermatogenesis.

Problem 4: Sperm count is normal, but the male is still infertile.

- Question: My mutant male has a normal sperm count, but fails to sire pups. What could be the issue?
- Answer: If sperm numbers are adequate, the defect likely lies in sperm function. Key areas to investigate are:
 - Sperm Motility: Are the sperm motile? A complete lack of motility (asthenozoospermia) will cause infertility.
 - Sperm Morphology: Are the sperm shaped correctly? Severe morphological defects (teratozoospermia) can prevent fertilization.[\[12\]](#)
 - Fertilization Ability: Even if sperm appear normal, they may be incapable of fertilizing an oocyte. An in vitro fertilization (IVF) assay can directly test this.[\[13\]](#) The mutation may affect proteins involved in capacitation, the acrosome reaction, or sperm-egg binding.

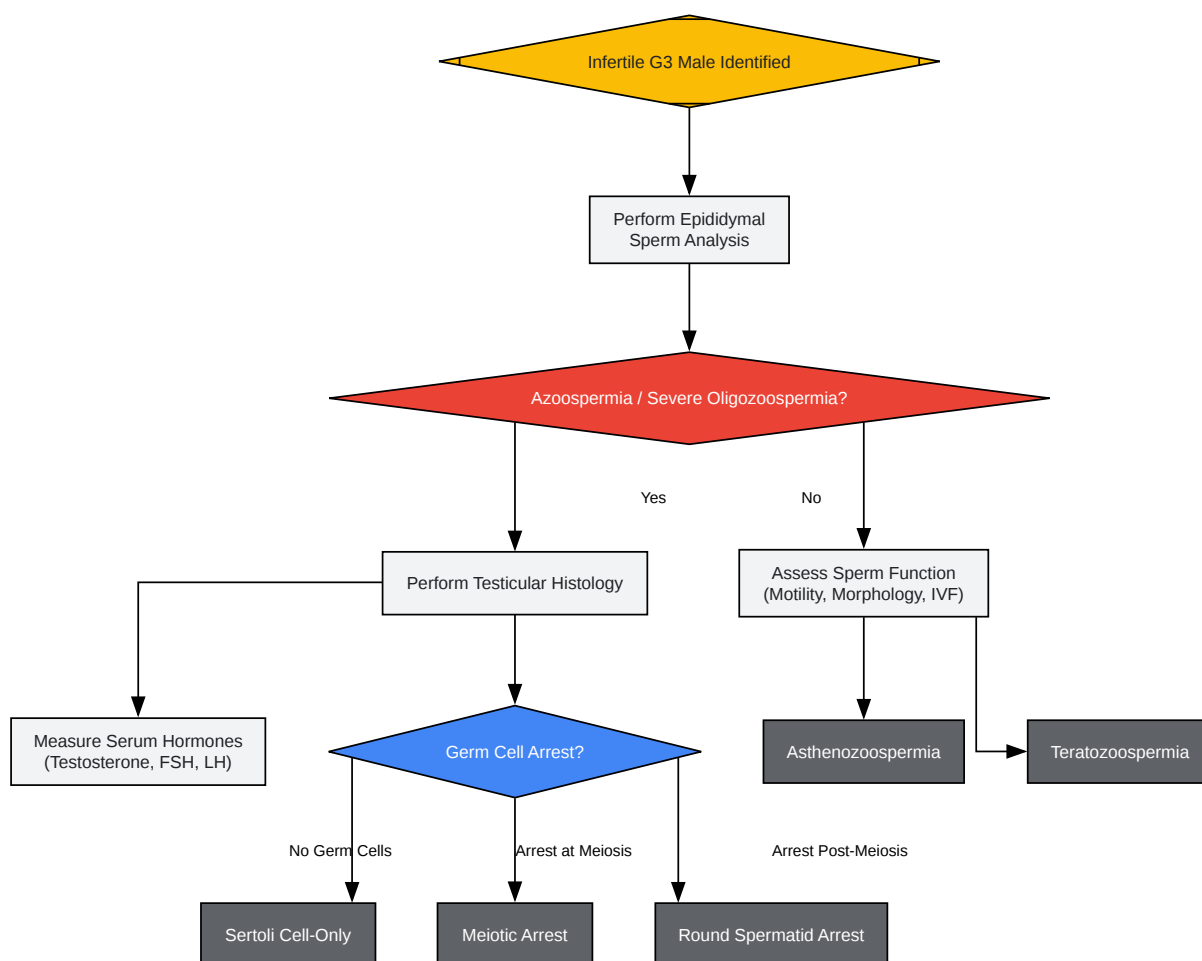
Experimental Workflows and Logic

The following diagrams illustrate the standard workflow for an ENU mutagenesis screen and a troubleshooting decision tree for an identified infertile male.



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Caption: Workflow for a three-generation recessive ENU screen for male infertility.

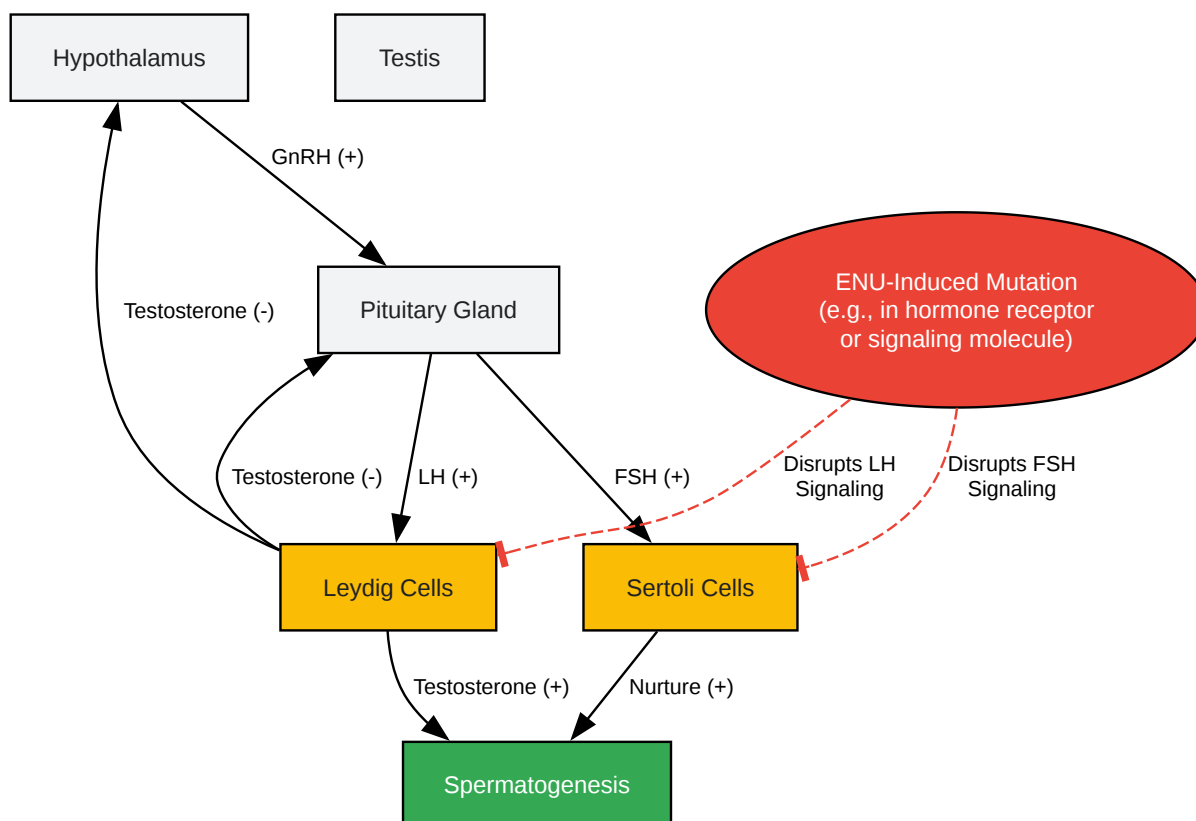


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Caption: Decision tree for troubleshooting ENU-induced male infertility phenotypes.

Signaling Pathway Disruption

ENU-induced mutations can disrupt any number of signaling pathways crucial for male fertility. A primary example is the Hypothalamic-Pituitary-Gonadal (HPG) axis, which governs testosterone production and spermatogenesis.



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Caption: Potential disruption of the HPG axis by an ENU-induced mutation.

Data Presentation

Table 1: Typical ENU Mutagenesis Parameters

Parameter	Typical Value/Range	Reference Strain	Notes
ENU Dosage	3 weekly injections of 80-100 mg/kg	C57BL/6J	Dosage may need adjustment for different strains.[15]
Route of Administration	Intraperitoneal (IP) injection	C57BL/6J	ENU should be freshly prepared and handled with extreme caution. [15]
Age of G0 Males	8-10 weeks	C57BL/6J	Young, sexually mature males are ideal.[9]
Post-ENU Sterile Period	10-12 weeks	C57BL/6J	Varies with dose and strain; fertility must be confirmed before breeding.[2]
Mutation Rate	$\sim 1.5 \times 10^{-3}$ per locus	C57BL/6J	This high rate makes ENU an efficient tool for mutagenesis screens.[15]

Table 2: Sample Phenotypic Data from Infertile Mouse Models

Phenotype	Testis Weight (% of WT)	Sperm Count ($\times 10^6/\text{ml}$)	Sperm Motility (%)	Key Histological Feature
Wild-Type (WT)	100%	50-80	>60%	Full spermatogenesis
Meiotic Arrest	~50%	0	0%	Abundance of primary spermatocytes, no spermatids. [13]
Round Spermatid Arrest	~60%	0	0%	Round spermatids present, no elongating spermatids. [11]
Sertoli Cell-Only	~30%	0	0%	Seminiferous tubules contain only Sertoli cells. [11]
Oligoasthenotera to-zoospermia (OAT)	70-90%	<10	<20%	Reduced germ cell layers; abnormal sperm heads/tails. [12]

Experimental Protocols

Protocol 1: Testicular Histology

- Tissue Collection: Euthanize the male mouse and dissect the testes. Measure and record the weight of each testis.
- Fixation: Immediately place testes in a fixative solution. Bouin's fixative is recommended for optimal morphology.[\[8\]](#) Fix for 12-24 hours at room temperature.

- Processing: After fixation, transfer the testes through a graded series of ethanol (70%, 90%, 100%) for dehydration, clear with xylene, and embed in paraffin wax.
- Sectioning: Cut 5 μm thick sections using a microtome.
- Staining: Deparaffinize and rehydrate the sections. Stain with Hematoxylin and Eosin (H&E) or Periodic acid-Schiff (PAS) to visualize cell nuclei and the acrosome, respectively.
- Analysis: Examine the sections under a light microscope. Identify the most advanced germ cell type present in the seminiferous tubules to determine if and where spermatogenic arrest occurs.[16]

Protocol 2: Epididymal Sperm Count and Motility Assessment

- Materials: Dissection tools, 1 ml of pre-warmed (37°C) buffer (e.g., M2 medium or PBS), petri dish, microscope with a heated stage, hemocytometer.
- Sperm Collection: Dissect the cauda epididymides from a male mouse and place them in the pre-warmed buffer in the petri dish.
- Sperm Release: Make several small incisions in the cauda epididymides with a fine needle to allow sperm to swim out into the medium. Incubate for 10-15 minutes at 37°C.
- Motility Assessment: Place a small aliquot of the sperm suspension on a pre-warmed microscope slide. Observe under 200-400x magnification and estimate the percentage of progressively motile sperm.
- Sperm Counting: Make an appropriate dilution of the sperm suspension (e.g., 1:20). Load the diluted sample onto a hemocytometer.
- Calculation: Count the number of sperm heads in the central grid of the hemocytometer. Calculate the concentration using the standard formula: $\text{Sperm/ml} = (\text{Number of sperm counted}) \times (\text{Dilution factor}) \times 10^4$.

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